8-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,2-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a carboxamide group
Preparation Methods
The synthesis of 8-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,2-c][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Formation of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
8-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
8-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and have comparable applications in medicinal chemistry.
Triazolo[4,3-a]pyrazine derivatives: These compounds also have a triazine core and are studied for their potential biological activities.
The uniqueness of 8-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-4-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXAMIDE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16ClN5O2 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-18(20(27)23-16-5-3-4-6-17(16)28-2)24-25-19-15(11-22-26(12)19)13-7-9-14(21)10-8-13/h3-11H,1-2H3,(H,23,27) |
InChI Key |
MJKVSQJRDGYXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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